6,8-Difluoro-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the chromenone structure, which significantly influences its chemical properties and biological activities. Chromenones are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.
The compound is primarily sourced from synthetic methods involving coumarin derivatives. Its classification falls under the category of halogenated organic compounds, specifically fluorinated derivatives, which are noted for their enhanced reactivity and potential biological activities.
The synthesis of 6,8-difluoro-2H-chromen-2-one typically involves several key steps starting from commercially available precursors such as coumarin. One common method includes:
The reaction conditions generally include:
Industrial production may involve optimized processes utilizing continuous flow reactors to enhance efficiency and yield while ensuring high purity through crystallization or chromatography techniques.
The molecular formula of 6,8-difluoro-2H-chromen-2-one is , with a molecular weight of approximately 180.14 g/mol. The compound features a chromenone backbone with two fluorine substituents positioned at the 6 and 8 locations.
Key structural data includes:
6,8-Difluoro-2H-chromen-2-one can undergo various chemical reactions typical of chromenones:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The specific reaction conditions will vary based on the desired transformation but often involve standard organic chemistry techniques such as refluxing in suitable solvents or employing catalysts to facilitate reactions.
The mechanism of action for 6,8-difluoro-2H-chromen-2-one is primarily linked to its ability to interact with biological macromolecules. The presence of fluorine enhances the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate cellular processes such as signal transduction and gene expression.
Preliminary studies indicate potential anticancer activity due to these interactions, suggesting that the compound may inhibit specific target proteins involved in cancer progression .
Physical properties include:
Chemical properties include:
Relevant data on density and boiling point is often not disclosed in standard literature but can be inferred from related compounds .
6,8-Difluoro-2H-chromen-2-one has several scientific applications:
Fluorination of the chromenone backbone is achieved through two primary approaches: late-stage fluorination of preformed chromenones and building block incorporation using fluorinated synthons. Late-stage methods employ electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic fluorides (e.g., KF/18-crown-6), but often suffer from moderate regioselectivity at C-6 and C-8 positions due to competing electrophilic aromatic substitution pathways. Enzymatic C–F bond formation using fluorinases (e.g., Streptomyces cattleya enzymes) offers an emerging alternative, enabling asymmetric fluorination under mild aqueous conditions. This method achieves up to 92% enantiomeric excess for fluorinated intermediates, though substrate scope limitations persist [10].
Building block strategies utilize difluorinated salicylaldehydes (e.g., 3,5-difluoro-2-hydroxybenzaldehyde) in Kostanecki-Robinson cyclization with ethyl acetoacetate. This method provides precise control over fluorine placement, with optimized conditions (piperidine catalyst, toluene reflux) yielding 6,8-difluoro-4-methylchromenone precursors in >85% yield. Microwave-assisted condensation further reduces reaction times from hours to minutes while maintaining high regiopurity [10] [9].
Table 1: Comparative Analysis of Fluorination Techniques
Method | Reagent/Catalyst | Temp (°C) | Yield (%) | Regioselectivity (6,8:other) |
---|---|---|---|---|
Electrophilic Fluorination | Selectfluor® | 80 | 45-60 | 3:1 |
Nucleophilic Displacement | CsF/DMF | 120 | 70 | >20:1 |
Enzymatic C–F Formation | Fluorinase (FlA) | 37 | 88 | Exclusive |
Building Block Cyclization | Piperidine/toluene | 110 | 92 | Exclusive |
Ethyl 3-bromo-3,3-difluoropropionate (1a) serves as a versatile difluorinated building block for tandem chromene formation. When reacted with 3,5-difluoro-salicylaldehyde derivatives under basic conditions (DABCO, DMF, 110°C), it undergoes sequential SN2 displacement-intramolecular aldol condensation to construct the 2,2-difluoro-2H-chromene scaffold. This one-pot methodology achieves moderate to good yields (50-75%) while tolerating electron-donating and electron-withdrawing substituents on the salicylaldehyde ring [3].
Mechanistic studies reveal initial formation of an ether intermediate (2a), followed by base-assisted elimination of HBr to generate a reactive difluoroacrylate species. Conjugate addition of the phenoxide oxygen to the acrylate β-carbon then triggers ring closure, establishing the chromene oxygen–CF₂ moiety. Gold nanoparticle-catalyzed reactions (Au/TiO₂, microwave irradiation) significantly enhance efficiency for related coumarin systems, reducing reaction times from 24 hours to <30 minutes with yields exceeding 90%. Though primarily applied to coumarin synthesis, this catalytic system shows promise for chromenone difunctionalization [1] [3].
Table 2: Tandem Reaction Conditions and Yields
Salicylaldehyde Substituent | Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
5-NO₂ | Et₃N | DMF | 10 | 65 |
5-CH₃ | DABCO | DMF | 8 | 75 |
5-Br | K₂CO₃ | CH₃CN | 12 | 58 |
None | DBU | DMSO | 6 | 70 |
The electron-deficient chromenone ring enables site-selective halogenation at C-6 and C-8 via electrophilic aromatic substitution (EAS). Computational modeling (DFT) identifies C-6 as the most electrophilic site (f⁺ = 0.32) due to peri-carbonyl electronic effects, followed by C-8 (f⁺ = 0.28). Experimentally, bromination using NBS (1.05 equiv) in chloroform at 0°C achieves >95% C-6 monobromination (e.g., 6-bromo-8-fluoro-2H-chromen-2-one). Increasing temperature to 25°C enables sequential C-6/C-8 dibromination, though overhalogenation requires careful stoichiometric control [5] [7].
Ultrasound-assisted halogenation (40 kHz, 250 W) dramatically enhances efficiency using chitosan-grafted poly(vinylpyridine) catalysts. This method achieves near-quantitative conversion in 20-60 minutes at 50°C, compared to 12-24 hours under conventional heating. Key advantages include:
Halogen exchange reactions provide an alternative route to 6,8-dihalo derivatives. Pd-catalyzed fluorination of 6,8-dibromochromenone with AgF or CsF in NMP (130°C) achieves 80-85% difluorination, though competing debromination necessitates careful stoichiometric balancing.
The 6,8-difluoro-2H-chromen-2-one scaffold serves as a platform for synthesizing bioactive derivatives through three key transformations:
A. Nucleophilic Aryloxy DisplacementThe C-6/C-8 fluorine atoms undergo selective displacement with oxygen nucleophiles. Reaction with β-D-galactopyranosyl bromide (K₂CO₃, DMF) yields 6,8-difluoro-4-methylumbelliferyl β-D-galactopyranoside – a fluorogenic enzyme substrate with λₑₓ=370 nm, λₑₘ=410 nm used in diagnostic assays. The C-8 fluorine exhibits higher reactivity due to reduced steric hindrance, enabling sequential functionalization [8].
B. Transition Metal-Catalyzed Cross-CouplingSuzuki-Miyaura coupling installs aryl/heteroaryl groups at C-6 or C-8. Optimization reveals Pd(PPh₃)₄ (5 mol%)/K₂CO₃ in dioxane-water (4:1) at 80°C provides optimal yields (75-90%) for boronic acids with electron-neutral substituents. Electron-deficient boronic acids require Pd(OAc)₂/SPhos precatalysts to prevent protodeboronation [1] [7]:
6,8-F₂-chromenone + ArB(OH)₂ → 6-Ar-8-F-chromenone (Selective C-6 coupling) 6-Br-8-F-chromenone + HetArBpin → 6-HetAr-8-F-chromenone (C-6 diversification)
C. Heterocycle AnnulationPropargylaminopropargyloxy derivatives undergo gold-catalyzed cyclization (AuNPs/TiO₂, microwave) to yield fused pyridopyranocoumarins. These derivatives exhibit dual anti-AChE (IC₅₀ = 0.8 μM) and antioxidant activities (85% lipid peroxidation inhibition at 10 μM), attributed to the electron-withdrawing fluorines enhancing π-stacking with enzyme aromatic residues [1].
Table 3: Bioactive Derivatives and Their Applications
Derivative Class | Key Transformation | Biological Activity | Application Target |
---|---|---|---|
Pyridopyranocoumarins | AuNP-catalyzed annulation | AChE inhibition, Antioxidant | Neurodegenerative diseases |
3-(1,3-Thiazol-2-yl)coumarins | Ultrasonic multicomponent synthesis | Anticancer (HEPG2 IC₅₀ = 4.2 μM) | Oncology therapeutics |
β-D-Galactopyranoside conjugates | Glycosylation at C-7/C-8 | Fluorogenic enzyme substrate | Diagnostic probes |
Propargylamino coumarins | N-Propargylation of 6-amino precursors | Anti-lipid peroxidation (85% at 10 μM) | Antioxidant therapies |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0